3-(2-(Etoxi-metil)piperidin-1-il)-3-oxopropanonitrilo

Descripción general

Descripción

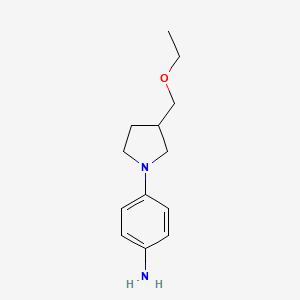

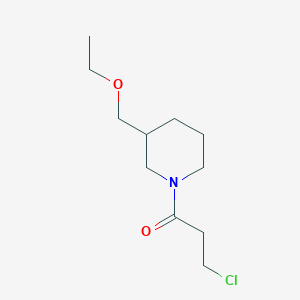

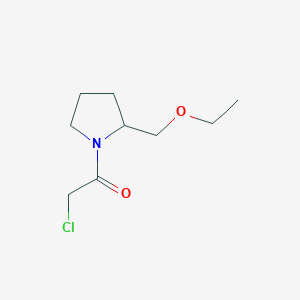

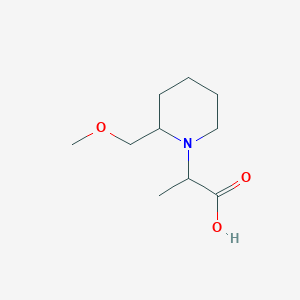

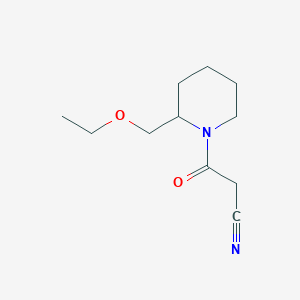

3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de fármacos farmacéuticos

Los derivados de piperidina son fundamentales en el diseño y síntesis de fármacos. Están presentes en más de veinte clases de productos farmacéuticos . El grupo etoxi-metil en el compuesto se puede utilizar para crear profármacos que mejoran la biodisponibilidad de los productos farmacéuticos. Además, el grupo nitrilo puede sufrir más transformaciones para sintetizar ingredientes farmacéuticos activos (API).

Agentes anticancerígenos

La investigación ha demostrado que las unidades de piperidina son integrales en la estructura de muchos agentes anticancerígenos . La estructura específica de 3-(2-(Etoxi-metil)piperidin-1-il)-3-oxopropanonitrilo podría explorarse por su potencial interacción con líneas celulares cancerosas, lo que lleva al desarrollo de nuevos tratamientos oncológicos.

Aplicaciones antimicrobianas y antifúngicas

Los derivados de piperidina exhiben significativas actividades antimicrobianas y antifúngicas . El compuesto en cuestión podría estudiarse por su eficacia contra una gama de bacterias y hongos patógenos, contribuyendo al desarrollo de nuevos antibióticos y antifúngicos.

Investigación neurológica

El anillo de piperidina es una característica común en las moléculas que se dirigen a las vías neurológicas. Este compuesto podría utilizarse en la síntesis de moléculas que modulan la actividad de los neurotransmisores, lo cual es crucial en el tratamiento de afecciones como el Alzheimer, el Parkinson y otras enfermedades neurodegenerativas .

Fármacos analgésicos y antiinflamatorios

Los compuestos con una estructura de piperidina son conocidos por poseer propiedades analgésicas y antiinflamatorias . This compound podría ser un precursor en el desarrollo de nuevos medicamentos para aliviar el dolor, especialmente para el manejo del dolor crónico.

Investigación antiviral y antimalárica

Los derivados de piperidina desempeñan un papel en el desarrollo de fármacos antivirales y antimaláricos . La estructura del compuesto podría ser fundamental para crear fármacos que inhiban el ciclo de vida de los virus y los parásitos, ofreciendo una nueva vía para tratar enfermedades infecciosas.

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways.

Pharmacokinetics

The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that compounds synthesized using this method may have favorable ADME properties.

Result of Action

Piperidine derivatives are known to have various pharmacological applications , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of such compounds, is known for its environmentally benign nature . This suggests that compounds synthesized using this method may be relatively stable under various environmental conditions.

Análisis Bioquímico

Biochemical Properties

3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By modulating this pathway, 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes related to metabolic processes, thereby altering the cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites . The stability of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and alterations in hematological parameters . The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of metabolites . These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins. This distribution pattern is crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular localization of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is essential for understanding its precise mechanism of action and biological effects .

Propiedades

IUPAC Name |

3-[2-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKHYGBCMTWZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.